molecular formula C7H8ClFN2S B8587465 4-Fluorobenzothiohydrazide hydrochloride CAS No. 863296-75-7

4-Fluorobenzothiohydrazide hydrochloride

Cat. No. B8587465
M. Wt: 206.67 g/mol
InChI Key: QVPNDOGOITUVNZ-UHFFFAOYSA-N
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Patent
US08569345B2

Procedure details

To N′-(4-fluoro-thiobenzoyl)-hydrazinecarboxylic acid tert-butyl ester (18.5 mmol) is added HCl (4 N) in 1,4-dioxane (185 mmol). The mixture is stirred at room temperature for 1 hour. Hexanes is added to further precipitate the product. The product is filtered off yielding 4-fluoro-thiobenzoic acid hydrazide hydrochloride salt: 1H NMR (400 MHz, CH3OD) δ 7.8-7.75 (m, 2H), 7.09 (t, J=11.6 Hz, 2H). LC/MS: (ES+) 171 (M+1)+.
Quantity
18.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
185 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][NH:9][C:10](=[S:18])[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)=O)(C)(C)C.[ClH:19].O1CCOCC1>>[ClH:19].[F:17][C:14]1[CH:15]=[CH:16][C:11]([C:10]([NH:9][NH2:8])=[S:18])=[CH:12][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
18.5 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NNC(C1=CC=C(C=C1)F)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
185 mmol
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product is filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.FC1=CC=C(C(=S)NN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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